molecular formula C21H25ClN2O4S B4023425 N~2~-(3-chlorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(tetrahydro-2-furanylmethyl)glycinamide

N~2~-(3-chlorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(tetrahydro-2-furanylmethyl)glycinamide

Cat. No. B4023425
M. Wt: 437.0 g/mol
InChI Key: UFJZGYOZUIJVFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of sulfonamide compounds, including those with complex structures similar to the specified compound, often involves multi-step chemical processes. A general approach could include the formation of glycinamide derivatives as intermediates, which are then further modified through reactions with various sulfonyl chlorides and aromatic or heteroaromatic halides. While specific details on the synthesis of this exact compound are not available, studies on similar sulfonamides suggest the importance of selecting appropriate reagents and conditions to achieve the desired structural features and biological activities (Crich & Smith, 2000).

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is crucial for their biological activity. X-ray crystallography and spectroscopic methods (FTIR, NMR) are commonly employed to characterize these compounds. The presence of a sulfonamide group, aromatic rings, and a glycinamide moiety in the compound's structure suggests potential for specific interactions with biological targets. The detailed molecular geometry, including bond lengths and angles, would provide insights into its reactivity and interaction capabilities. Structural studies on similar compounds reveal the significance of planarity, hydrogen bonding, and hydrophobic interactions in determining their biological functions (Sarojini et al., 2013).

Chemical Reactions and Properties

Sulfonamide compounds can undergo various chemical reactions, including sulfonation, amination, and alkylation, to modify their structural and functional properties. The reactivity of the sulfonamide group, in particular, allows for the introduction of different substituents, which can significantly alter the compound's physical and chemical properties. These modifications can be tailored to enhance the compound's stability, solubility, or biological activity. Studies on sulfonamide reactions provide valuable insights into the synthesis of derivatives with optimized properties for specific applications (Cameron et al., 1979).

Physical Properties Analysis

The physical properties of sulfonamide derivatives, such as solubility, melting point, and crystallinity, are influenced by their molecular structure. The presence of polar sulfonamide and glycinamide groups typically enhances solubility in water and polar solvents, which is important for their biological applications. The physical form of the compound, whether crystalline or amorphous, can also affect its stability and bioavailability. Analytical techniques like differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) are used to study these properties in detail (Durgun et al., 2016).

Chemical Properties Analysis

The chemical properties of sulfonamide derivatives, including acidity/basicity, reactivity, and stability, play a crucial role in their biological activity and applications. The electron-withdrawing effect of the sulfonamide group affects the acidity of adjacent hydrogens, influencing the compound's reactivity in nucleophilic substitution and condensation reactions. Stability studies, particularly under physiological conditions, are essential for assessing the compound's suitability for biological applications. Advanced spectroscopic and computational methods are employed to understand these properties at the molecular level (Nikonov et al., 2021).

properties

IUPAC Name

2-[(3-chlorophenyl)methyl-(4-methylphenyl)sulfonylamino]-N-(oxolan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25ClN2O4S/c1-16-7-9-20(10-8-16)29(26,27)24(14-17-4-2-5-18(22)12-17)15-21(25)23-13-19-6-3-11-28-19/h2,4-5,7-10,12,19H,3,6,11,13-15H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFJZGYOZUIJVFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC(=CC=C2)Cl)CC(=O)NCC3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 7188986

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~2~-(3-chlorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(tetrahydro-2-furanylmethyl)glycinamide
Reactant of Route 2
Reactant of Route 2
N~2~-(3-chlorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(tetrahydro-2-furanylmethyl)glycinamide
Reactant of Route 3
Reactant of Route 3
N~2~-(3-chlorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(tetrahydro-2-furanylmethyl)glycinamide
Reactant of Route 4
Reactant of Route 4
N~2~-(3-chlorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(tetrahydro-2-furanylmethyl)glycinamide
Reactant of Route 5
N~2~-(3-chlorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(tetrahydro-2-furanylmethyl)glycinamide
Reactant of Route 6
Reactant of Route 6
N~2~-(3-chlorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(tetrahydro-2-furanylmethyl)glycinamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.